

Spectroscopic Profile of 4-(2-Chloroethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: **4-(2-Chloroethyl)morpholine**

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-(2-Chloroethyl)morpholine** and its hydrochloride salt, crucial intermediates in the synthesis of various pharmaceuticals. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **4-(2-Chloroethyl)morpholine** hydrochloride.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **4-(2-Chloroethyl)morpholine** hydrochloride provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Chemical Shifts for **4-(2-Chloroethyl)morpholine** Hydrochloride

Protons	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2', H-6' (Morpholine)	~3.99	Multiplet	-
H-3', H-5' (Morpholine)	~3.64	Multiplet	-
-CH ₂ -Cl (Ethyl)	~4.0	Triplet	-
-N-CH ₂ - (Ethyl)	~3.5	Triplet	-

Note: Data acquired in D₂O at 400 MHz.^[1] The specific multiplets for the morpholine protons are complex and often overlap.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While specific peak-by-peak data is not readily available in the public domain, typical chemical shift ranges for similar structures are presented below.

Table 2: Estimated ¹³C NMR Chemical Shifts for **4-(2-Chloroethyl)morpholine** Hydrochloride

Carbon Atom	Estimated Chemical Shift (δ) in ppm
C-2', C-6' (Morpholine, -CH ₂ -O-)	60 - 70
C-3', C-5' (Morpholine, -CH ₂ -N-)	45 - 55
-CH ₂ -Cl (Ethyl)	40 - 50
-N-CH ₂ - (Ethyl)	50 - 60

Note: These are estimated values based on typical chemical shifts for morpholine and chloroalkane moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-(2-Chloroethyl)morpholine** hydrochloride exhibits characteristic peaks corresponding to its structural features.

Table 3: Key IR Absorption Bands for **4-(2-Chloroethyl)morpholine** Hydrochloride

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2850 - 3000	C-H (Alkyl)	Stretching
2400 - 2700	N-H ⁺ (Amine salt)	Stretching
1450 - 1470	C-H (Alkyl)	Bending
1115	C-O-C (Ether)	Stretching
650 - 750	C-Cl	Stretching

Note: The broad absorption in the 2400-2700 cm⁻¹ range is characteristic of a secondary amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of the free base, **4-(2-Chloroethyl)morpholine**, provides valuable information about its molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of **4-(2-Chloroethyl)morpholine**

m/z	Proposed Fragment
149/151	[M] ⁺ (Molecular Ion)
100	[M - CH ₂ Cl] ⁺
56	[C ₃ H ₆ N] ⁺
42	[C ₂ H ₄ N] ⁺

Note: The presence of the chlorine isotope (^{35}Cl and ^{37}Cl) results in M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(2-Chloroethyl)morpholine** hydrochloride in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). Transfer the solution to an NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H and ^{13}C NMR spectra using a standard pulse program. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of **4-(2-Chloroethyl)morpholine** hydrochloride with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)

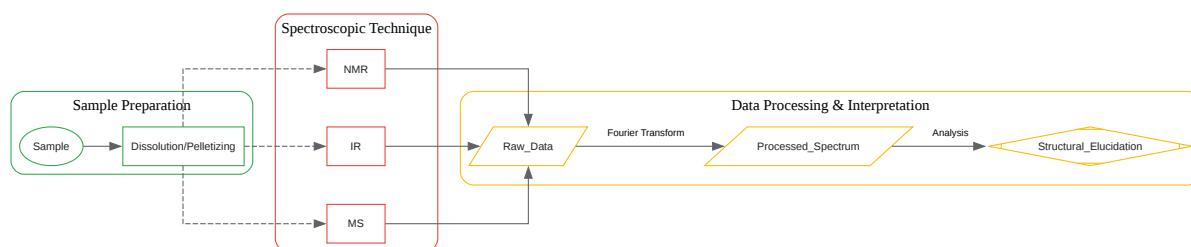
- Sample Introduction: Introduce a small amount of **4-(2-Chloroethyl)morpholine** into the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC).

- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

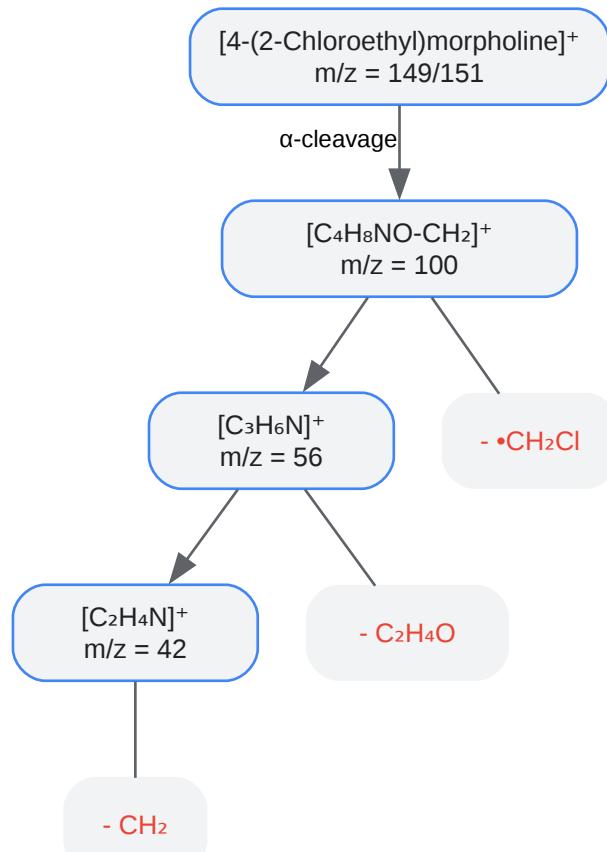
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for **4-(2-Chloroethyl)morpholine**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Proposed mass spectral fragmentation of **4-(2-Chloroethyl)morpholine**.

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References

- 1. 4-(2-Chloroethyl)morpholine hydrochloride(3647-69-6) 1H NMR spectrum [chemicalbook.com]
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